N-(3-(methylthio)phenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
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Overview
Description
N-(3-(methylthio)phenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a synthetic compound characterized by its distinct chemical structure, combining a phenyl ring substituted with a methylthio group, a pyrazolo[1,5-a]pyrazin core, and an acetamide functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(methylthio)phenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide involves multiple steps, typically beginning with the preparation of intermediates. One common route starts with the condensation of 3-(methylthio)aniline with 2-chloroacetyl chloride to form N-(3-(methylthio)phenyl)-2-chloroacetamide. This intermediate then reacts with p-tolylhydrazine to yield the pyrazolo[1,5-a]pyrazin derivative under reflux conditions. Finally, the compound is obtained through cyclization under acidic conditions.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis techniques, including optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to ensure high yield and purity. Scale-up processes would be designed to minimize by-products and waste, ensuring economic viability and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkoxides, amines, thiols under mild to moderate conditions.
Major Products Formed
Oxidation Products: Sulfoxide or sulfone derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions, making it a valuable tool in synthetic organic chemistry.
Biology
In biological research, N-(3-(methylthio)phenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide might be studied for its potential as an enzyme inhibitor or receptor ligand due to its specific structural motifs.
Medicine
Medicinally, compounds with similar structures are often explored for their pharmacological activities, including anti-inflammatory, anti-cancer, or antimicrobial properties. This compound might be evaluated for such biological activities in preclinical studies.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its reactive functional groups and stability.
Mechanism of Action
The mechanism by which N-(3-(methylthio)phenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. Its structural features, including the phenyl ring and pyrazolo[1,5-a]pyrazin core, allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor signaling pathways. Detailed studies would be required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-(3-(methylthio)phenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
N-(3-(methylthio)phenyl)-2-(4-oxo-2-(m-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
Uniqueness
What sets N-(3-(methylthio)phenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide apart from its counterparts is the combination of a methylthio-substituted phenyl ring and a p-tolyl group in the pyrazolo[1,5-a]pyrazin structure. This unique arrangement might influence its reactivity and binding properties, offering distinct advantages in specific applications.
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Properties
IUPAC Name |
2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-15-6-8-16(9-7-15)19-13-20-22(28)25(10-11-26(20)24-19)14-21(27)23-17-4-3-5-18(12-17)29-2/h3-13H,14H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSOAGMDAUXHSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=CC=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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